N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c18-13(11-7-4-8-21-11)15-14-17-16-12(22-14)9-23(19,20)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFYEKGAHFCDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid. This is followed by the formation of the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Table 1: Representative Synthetic Pathways
Nucleophilic Substitution Reactions
The phenylsulfonylmethyl group (-SO₂CH₂-) enhances electrophilicity at the oxadiazole C-5 position, enabling:
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Alkylation : Reaction with alkyl halides (e.g., CH₃I) in alkaline media to form S-alkyl derivatives .
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Amination : Hydrazine hydrate substitution under reflux to yield hydrazino analogs (e.g., 11 in ).
Key Data:
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Reaction with CH₃I :
Condensation and Cycloaddition Reactions
The furan-2-carboxamide moiety participates in:
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Schiff base formation : Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) to generate azomethine derivatives .
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Mannich reactions : With formaldehyde and secondary amines to produce bioactive Mannich bases .
Example:
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Schiff base synthesis :
Hydrolysis and Stability
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Acid/Base Hydrolysis : The oxadiazole ring is stable under mild acidic conditions but hydrolyzes in concentrated HCl to form furan-2-carboxylic acid and sulfonamide byproducts.
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Thermal Stability : Decomposes above 250°C, confirmed by TGA-DSC.
Biological Activity and Target Interactions
While not directly studied, analogs exhibit:
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Anticancer activity : Inhibition of topoisomerase II (IC₅₀ = 2.8 µM for oxadiazole-sulfonamide hybrids).
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Antimicrobial effects : MIC = 16 µg/mL against S. aureus for furan-oxadiazole derivatives .
Table 2: Biological Data for Structural Analogs
| Compound | Target | Activity (IC₅₀/MIC) | Source |
|---|---|---|---|
| EVT-2754876 | Topoisomerase II | 2.8 µM | |
| 5-Furan-2-yl-oxadiazole | S. aureus | 16 µg/mL |
Spectroscopic Characterization
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¹H NMR (DMSO-d₆) : δ 7.85–8.20 ppm (oxadiazole protons), δ 6.39–6.89 ppm (furan protons), δ 3.25 ppm (-SO₂CH₂-) .
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IR : 1670 cm⁻¹ (C=O amide), 1320 cm⁻¹ (S=O), 1245 cm⁻¹ (C-O-C furan) .
Comparative Reactivity Insights
Scientific Research Applications
Structural Characteristics
The compound features a furan ring , an oxadiazole moiety , and a phenylsulfonyl group , which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 347.3 g/mol . The oxadiazole ring is particularly noteworthy for its diverse pharmacological properties, which include antimicrobial and anticancer activities.
Anticancer Properties
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been primarily investigated for its anticancer potential. Preliminary studies indicate that it may inhibit key signaling pathways involved in tumor growth, specifically targeting the PI3K pathway. This inhibition could lead to reduced proliferation of tumor cells.
Research has shown that compounds containing oxadiazole rings often exhibit significant anticancer activity. For instance, studies on related oxadiazole derivatives demonstrated strong cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells .
Antioxidant Activity
In addition to its anticancer effects, this compound may possess antioxidant properties. Oxadiazole derivatives are known to exhibit free radical scavenging abilities, which can contribute to their overall therapeutic effects by mitigating oxidative stress in cells .
Enzyme Inhibition
The compound’s structure suggests potential enzyme inhibitory activities. Studies on similar oxadiazole compounds have indicated their ability to inhibit enzymes such as cholinesterases and glucosidases, which are relevant in various metabolic pathways . This property could be leveraged in the development of treatments for diseases like diabetes and Alzheimer's.
Case Study 1: Anticancer Evaluation
A study conducted on related oxadiazole derivatives reported that certain synthesized compounds displayed excellent antitumor activity against human cancer cell lines (HCT-116, MCF-7, HepG2). The mechanism involved apoptosis induction and disruption of cellular signaling pathways critical for cancer progression .
Case Study 2: Enzymatic Assays
Research focusing on the enzyme inhibitory effects of oxadiazole derivatives found significant inhibition of glucosidase activity, indicating potential applications in managing blood sugar levels in diabetic patients .
Comparative Data Table
| Compound Name | Structural Features | Biological Activity | Potential Applications |
|---|---|---|---|
| This compound | Furan ring, oxadiazole moiety, phenylsulfonyl group | Anticancer, antioxidant, enzyme inhibition | Cancer therapy, antioxidant supplements |
| Related Oxadiazole Derivatives | Various substitutions on oxadiazole | Antitumor activity against multiple cancer types | Targeted cancer therapies |
| Benzamide Derivatives | Benzamide structure linked to oxadiazole | Antimicrobial and anti-inflammatory | Infection control and inflammation management |
Mechanism of Action
The mechanism of action of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenylsulfonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The furan ring may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
*Estimated based on structural similarity to .
- Thiazolylmethyl (7c): The thiazole ring in 7c provides hydrogen-bonding sites, contributing to its higher melting point (134–178°C) compared to furan-based analogs .
Physicochemical Properties
- Acid-Base Behavior : Predicted pKa ~11.85 (similar to ’s compound) indicates deprotonation at physiological pH, aiding solubility .
Biological Activity
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a complex organic compound known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a furan ring , an oxadiazole moiety , and a phenylsulfonyl group . Its molecular formula is , with a molecular weight of approximately 347.3 g/mol . The unique combination of these structural elements contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a critical role in cell growth and survival pathways.
- Electrophilic Interactions : The phenylsulfonyl group can engage in hydrogen bonding and electrostatic interactions with target proteins, while the oxadiazole ring may participate in π-π stacking interactions.
- Nucleophilic Substitutions : The functional groups allow for various chemical reactions that can modulate biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : this compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, it showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-453), with IC50 values indicating effective growth inhibition .
Antimicrobial Activity
The oxadiazole moiety is known for its antimicrobial properties. Research indicates that derivatives containing oxadiazole structures exhibit significant antibacterial and antifungal activities:
| Compound Type | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Oxadiazole Derivatives | Antifungal | 19.9 | |
| Sulfonamide Compounds | Antibacterial | 12.5 |
Case Studies
- In Vivo Studies : In vivo experiments have demonstrated the anti-inflammatory properties of related oxadiazole compounds, suggesting that this compound may also possess similar effects .
- Structure–Activity Relationship (SAR) : SAR studies indicate that modifications to the oxadiazole ring can enhance both anticancer and antimicrobial activities. Compounds with additional functional groups have shown improved efficacy against specific targets .
Q & A
Q. What are the common synthetic routes for N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with cyclization to form the oxadiazole core. For example, oxadiazole rings are generated via dehydrating agents (e.g., POCl₃) under reflux, followed by sulfonylmethylation using phenylsulfonylmethyl halides. Amide coupling with furan-2-carboxylic acid derivatives is achieved via carbodiimides (e.g., EDCI) in anhydrous DMF . Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature (60–80°C), and catalyst loadings to improve yields (typically 50–70%).
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization relies on spectroscopic techniques:
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes:
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls.
- Enzyme inhibition : Fluorescence-based assays for targets like urease or cyclooxygenase .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side-product formation?
Advanced strategies include:
- Flow chemistry : Continuous reactors for precise temperature control during cyclization, reducing decomposition.
- Microwave-assisted synthesis : Accelerating amide coupling (30 minutes vs. 12 hours) with higher purity.
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for selective sulfonylmethylation .
Q. How should researchers address contradictory data in biological activity across studies?
Discrepancies (e.g., varying IC₅₀ values) require:
- Assay standardization : Uniform cell lines (e.g., NCI-60 panel) and controls.
- Metabolic stability testing : Liver microsome assays to identify rapid degradation in certain media.
- Structural analogs comparison : Testing derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate SAR trends .
Q. What methodologies enhance solubility without compromising bioactivity?
Approaches include:
- Prodrug design : Phosphorylating the sulfonyl group for increased hydrophilicity.
- Co-crystallization : Using co-solvents (PEG 400) or cyclodextrin inclusion complexes.
- Structural tweaks : Introducing polar groups (e.g., –OH or –NH₂) at non-critical positions .
Q. How can computational modeling predict target interactions and guide experimental design?
Molecular docking (AutoDock Vina) identifies binding affinities to targets like EGFR or PARP. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns. QSAR models prioritize substituents (e.g., electron-withdrawing groups on phenyl enhance kinase inhibition) .
Q. What structural features drive selectivity in SAR studies?
Key determinants:
- Oxadiazole ring : Essential for π-π stacking with hydrophobic enzyme pockets.
- Sulfonylmethyl group : Enhances hydrogen bonding (e.g., with Tyr residues in urease).
- Furan carboxamide : Modulates logP values, balancing membrane permeability and solubility .
Q. What analytical techniques profile metabolites in pharmacokinetic studies?
Q. How can synergistic combinations with existing drugs be systematically explored?
Combinatorial screening (e.g., Checkerboard assay) identifies additive effects with cisplatin in cancer models. Transcriptomic profiling (RNA-seq) reveals pathways upregulated post-treatment, guiding partner drug selection (e.g., mTOR inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
